Cyclohexylhydrazine

Description

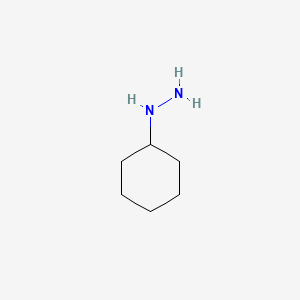

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQRDAIAWDPZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064390 | |

| Record name | Hydrazine, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-34-6 | |

| Record name | Cyclohexylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA9JFS6L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexylhydrazine: Properties, Synthesis, and Applications

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of cyclohexylhydrazine, a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, molecular structure, synthesis, and reactivity of this compound. It further explores its applications, particularly in the synthesis of complex organic molecules, and provides field-proven experimental insights and safety protocols.

Introduction: The Role of this compound in Modern Synthesis

This compound is an organic compound featuring a hydrazine functional group attached to a cyclohexane ring.[1] It serves as a crucial building block in organic chemistry, enabling the synthesis of a wide array of complex molecules. Its unique structure, combining a reactive hydrazine moiety with a non-polar cyclohexyl group, makes it a valuable precursor for developing pharmaceuticals, agrochemicals, and specialty materials.[1] The hydrazine functional group is a cornerstone of modern synthesis, allowing for the construction of various heterocyclic ring systems like pyrazoles, triazoles, and pyridazines, which are frequently found in biologically active compounds.[2][3] This guide aims to provide an in-depth understanding of its chemical nature, empowering researchers to leverage its full potential in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a flexible, six-membered aliphatic ring bonded to a highly reactive N-N single bond. The free base is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] For ease of handling and improved stability, it is often supplied as its hydrochloride salt, a white crystalline powder.

The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain.[4][5] This conformational preference can influence the stereochemical outcome of reactions at the hydrazine moiety.

Chemical Structure of this compound

Caption: Workflow for the synthesis of this compound from Cyclohexanone.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the nucleophilic nature of the terminal nitrogen atom (-NH₂) and the reducing properties inherent to the hydrazine moiety.

-

Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form the corresponding cyclohexylhydrazones. This reaction is fundamental to its use as a derivatizing agent and as a precursor in more complex syntheses.

-

Fischer Indole Synthesis: this compound is a key reagent in the Fischer indole synthesis. When reacted with a ketone or aldehyde under acidic conditions, it undergoes a rearrangement to form a substituted indole, a privileged scaffold in medicinal chemistry.

-

Oxidation: The hydrazine group can be oxidized to form azo compounds or, under stronger conditions, can lead to the cleavage of the N-N bond.

-

Nucleophilic Substitution: It can act as a nucleophile to displace leaving groups from alkyl or acyl halides, forming more substituted hydrazine derivatives.

Illustrative Mechanism: Fischer Indole Synthesis

Caption: Key stages of the Fischer Indole Synthesis using this compound.

Applications in Research and Drug Development

This compound and its derivatives are instrumental in the discovery and development of new therapeutic agents. T[6]he ability to use this compound to construct diverse heterocyclic structures is its most significant asset.

[3]* Pharmaceutical Intermediates: It is a precursor for synthesizing molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. *[1][2] Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides are based on nitrogen-containing heterocyclic cores derived from hydrazine-based precursors. * Chemical Biology Probes: Substituted hydrazines are being explored as versatile chemical probes for profiling and discovering cofactor-dependent enzymes, offering a powerful tool for drug discovery.

[6]### 6. Experimental Protocols

The following protocols are provided as a guideline and should be adapted based on laboratory conditions and scale. Causality: The choice of a two-step synthesis with isolation of the intermediate hydrazone is deliberate; it allows for purification at an early stage, which often prevents the formation of difficult-to-remove impurities in the final reduction step.

Protocol 1: Synthesis of Cyclohexanone Cyclohexylhydrazone

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and ethanol (2 mL per mmol of cyclohexanone).

-

Reagent Addition: While stirring, add this compound (1.0 eq) dropwise. A slight exotherm may be observed.

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux and maintain for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. The product hydrazone will often precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Validation: The product can be dried and characterized by melting point and spectroscopic methods (NMR, IR) to confirm its structure before proceeding.

Protocol 2: Reduction to this compound (Illustrative)

This protocol is illustrative as the free base is often generated in situ or converted directly to a stable salt.

-

Setup: In a flask under an inert atmosphere (e.g., nitrogen), suspend the cyclohexanone cyclohexylhydrazone (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Reduction: Cool the mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, controlling the temperature below 10 °C. Rationale: NaBH₄ is a mild and selective reducing agent suitable for reducing the C=N bond of the hydrazone.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to destroy any excess borohydride.

-

Extraction: Make the solution basic with NaOH and extract the product into an organic solvent (e.g., dichloromethane or ether).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation. Alternatively, bubbling HCl gas through an ethereal solution of the crude product can precipitate the pure hydrochloride salt.

Safety and Handling

This compound and its salts must be handled with extreme care due to their potential health risks.

[1]* Hazards: this compound hydrochloride is classified as corrosive and can cause severe skin burns and serious eye damage. I[7]t is harmful if swallowed, inhaled, or in contact with skin. H[8]ydrazine derivatives should also be treated as potential carcinogens. *[1] Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield. *[9][10] Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhaling dust or vapors and prevent any contact with skin or eyes. W[10]ash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. *[8][9] First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. I[9][11]f inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 207836, this compound hydrochloride. [Link]

-

Chemsrc. This compound | CAS#:6498-34-6. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound Hydrochloride in Modern Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Hydrazine Derivatives: The Case of this compound Hydrochloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine hydrochloride. [Link]

-

National Center for Biotechnology Information. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. [Link]

-

ResearchGate. (PDF) Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. [Link]

- Google Patents.

-

bioRxiv. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

-

National Center for Biotechnology Information. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Calca Solutions. Empowered Hydrazine Pharmaceuticals with Calca Solutions. [Link]

-

CAS Common Chemistry. (Cyclohexylmethyl)hydrazine. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

Michigan State University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Chegg.com. Solved Q4. [5 marks] The following spectroscopic data (MS, | Chegg.com. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

Jasperse, N.D. Review of Organic Chem II. [Link]

-

CORE. Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. [Link]

-

Solubility of Things. Reactions and mechanisms in organic chemistry. [Link]

Sources

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. calcasolutions.com [calcasolutions.com]

- 4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

Cyclohexylhydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

This guide provides an in-depth exploration of cyclohexylhydrazine, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and material science industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental chemical data, practical synthetic methodologies, and critical safety information.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexane ring bonded to a hydrazine functional group.[1] It is a key synthetic intermediate, often used in its free base form or as the more stable hydrochloride salt.

A critical first step in employing any chemical reagent is a thorough understanding of its fundamental properties. The data presented below has been compiled from authoritative sources to ensure accuracy and reliability.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 6498-34-6 | 24214-73-1[2][3] |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ |

| Molecular Weight | 114.19 g/mol [1][4] | 150.65 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid | White crystalline powder[4] |

| Melting Point | 46-50 °C | 110-114 °C |

| Boiling Point | 77-80 °C @ 12 Torr | Not applicable |

| Solubility | Soluble in organic solvents, limited solubility in water.[1] | Soluble in water |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through the reductive amination of cyclohexanone. This method is efficient and scalable, making it suitable for both laboratory and industrial production.

Synthetic Pathway: Reductive Amination of Cyclohexanone

The reaction proceeds via the formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to yield this compound.[5] The choice of reducing agent is critical to the success of the synthesis, with common options including catalytic hydrogenation or hydride-based reagents.

Caption: Synthetic pathway for this compound from cyclohexanone.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol is a representative example of the synthesis of this compound hydrochloride from cyclohexanone.

Materials:

-

Cyclohexanone

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Palladium on carbon (10%)

-

Hydrogen gas supply

-

Reaction flask equipped with a magnetic stirrer, condenser, and gas inlet

-

Filter funnel and flask

-

Crystallization dish

Procedure:

-

Hydrazone Formation: In a reaction flask, dissolve cyclohexanone (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) dropwise while stirring. The reaction is typically exothermic. After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete formation of the cyclohexanone hydrazone.

-

Catalytic Hydrogenation: Cool the reaction mixture to room temperature. Carefully add 10% palladium on carbon (5 mol%).

-

Reduction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

-

Salt Formation and Isolation: To the filtrate, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2). The this compound hydrochloride will precipitate as a white solid.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound hydrochloride.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized for its nucleophilic character and its ability to participate in condensation reactions.[4]

Fischer Indole Synthesis

A classic and powerful application of this compound is in the Fischer indole synthesis. This reaction involves the condensation of an aldehyde or ketone with a hydrazine, followed by an acid-catalyzed rearrangement to form an indole ring system. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.

Caption: Key steps in the Fischer indole synthesis.

Synthesis of Heterocyclic Compounds

Beyond indoles, this compound is a precursor for a variety of other nitrogen-containing heterocycles, such as pyrazoles and pyridazinones.[6] These scaffolds are also of significant interest in drug discovery due to their diverse biological activities.[7]

As a Reducing Agent

The hydrazine moiety in this compound imparts reducing properties to the molecule. It can be employed in specific reduction reactions in organic synthesis, although this application is less common than its use as a nucleophile.[1]

Safety, Handling, and Toxicology

This compound and its salts must be handled with care due to their potential toxicity. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

The hydrochloride salt is classified as follows:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[8]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[8]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

First Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show characteristic signals for the cyclohexyl protons and the N-H protons of the hydrazine group. ¹³C NMR will show the corresponding signals for the carbon atoms of the cyclohexane ring. |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the cyclohexane ring around 2850-2950 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the purity of the sample and allows for the identification of any volatile impurities. |

It is crucial to perform these analyses on newly synthesized or purchased batches of this compound to ensure the quality and consistency of experimental results.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the construction of complex, biologically active molecules, particularly through the Fischer indole synthesis, underscores its importance in drug discovery and development. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in the laboratory.

References

-

The Essential Role of this compound Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

This compound hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 2, 2026, from [Link]

-

Understanding the Applications of Hydrazine Derivatives: The Case of this compound Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

This compound hydrochloride | C6H15ClN2 | CID 207836. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.

-

Reaction of Cyclohexanone with Hydrazine in Acidic Medium. (2025, August 4). Filo. Retrieved January 2, 2026, from [Link]

-

Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020, June 18). bioRxiv. Retrieved January 2, 2026, from [Link]

-

Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions. Retrieved January 2, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. Retrieved January 2, 2026, from [Link]

Sources

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 6. benchchem.com [benchchem.com]

- 7. calcasolutions.com [calcasolutions.com]

- 8. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

Foreword: The Strategic Importance of Cyclohexylhydrazine Hydrochloride

An In-Depth Technical Guide to the Synthesis and Preparation of Cyclohexylhydrazine Hydrochloride

In the landscape of modern organic synthesis, the efficacy of complex molecular construction often hinges on the availability and reliability of key intermediates. This compound hydrochloride (CAS No: 24214-73-1) stands out as one such pivotal building block.[1] Its unique structure, combining a saturated carbocyclic ring with the reactive hydrazine moiety, renders it an indispensable precursor in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth exploration of the prevalent synthetic methodologies for preparing this compound hydrochloride, grounded in mechanistic principles and practical, field-proven protocols. It is designed for researchers, process chemists, and drug development professionals who require a comprehensive and actionable understanding of this versatile chemical intermediate.

Physicochemical Properties and Data

A thorough understanding of a compound's physical properties is the foundation of its effective use and handling in a laboratory setting. The key physicochemical data for this compound hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 24214-73-1 | [1][2] |

| Molecular Formula | C₆H₁₅ClN₂ | [2][3] |

| Molecular Weight | 150.65 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 110-114 °C (lit.) | [4] |

| SMILES | C1CCC(CC1)NN.Cl | [3] |

| InChIKey | JZRHODNPRNTXKO-UHFFFAOYSA-N | [3][4] |

Critical Safety and Handling Protocols

Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) and demand rigorous adherence to safety protocols.[5] Both acute and chronic exposure must be avoided.

GHS Hazard Identification:

-

Pictogram: GHS05 (Corrosion)[4]

-

Signal Word: Danger[4]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3][4]

Core Handling Precepts:

-

Engineering Controls: All manipulations involving this compound hydrochloride or its precursors (especially hydrazine hydrate) must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][6]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

A flame-resistant lab coat.[5]

-

Chemical splash goggles and a full-face shield, especially when splashing is a risk.[6]

-

Gloves: Butyl rubber is the material of choice for handling hydrazine solutions.[7] For the solid hydrochloride salt, nitrile gloves are a minimum requirement, with double-gloving recommended.[5][6]

-

-

Incompatibilities: Hydrazine derivatives are strong reducing agents. Avoid contact with oxidizing agents, acids, and metal oxides (e.g., iron, copper).[7][8]

-

Waste Disposal: All waste containing hydrazine derivatives is considered hazardous and must be disposed of according to institutional and local regulations. Do not mix with other waste streams.[6]

-

Exposure Response: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5] For inhalation, move the individual to fresh air and seek immediate medical help.[5]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, which form the basis of the most common preparative routes. This strategy is visualized below.

Caption: Retrosynthetic analysis of this compound hydrochloride.

Synthetic Route 1: Reductive Amination of Cyclohexanone

This is arguably the most prevalent and adaptable method. It proceeds via the initial formation of a cyclohexanone hydrazone intermediate, which is subsequently reduced to the target hydrazine. This approach benefits from readily available starting materials and generally good yields.

Reaction Mechanism

The process involves two key transformations: nucleophilic attack of hydrazine on the carbonyl carbon to form a hydrazone, followed by the reduction of the C=N double bond.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 24214-73-1 [sigmaaldrich.com]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. arxada.com [arxada.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Reactivity and stability of Cyclohexylhydrazine

An In-Depth Technical Guide to the Reactivity and Stability of Cyclohexylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chemical intermediate characterized by a reactive hydrazine functional group attached to a cyclohexane ring.[1] Its unique structural combination imparts a distinct reactivity profile, making it a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties, stability, decomposition pathways, and reactivity of this compound. It is intended to serve as a technical resource for researchers and professionals, offering field-proven insights into its handling, storage, and application in synthetic workflows, with a strong emphasis on safety and experimental integrity.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct amine-like odor.[1] The presence of the hydrophobic cyclohexyl group results in limited solubility in water but good solubility in organic solvents.[1] The hydrochloride salt form, this compound hydrochloride, is a white crystalline powder, which is often preferred for its enhanced stability and ease of handling in laboratory settings.[2]

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| CAS Number | 6498-34-6 | 24214-73-1 | [1][2] |

| Molecular Formula | C₆H₁₄N₂ | C₆H₁₅ClN₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | 150.65 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | White crystalline powder | [1][2] |

| Melting Point | 46-50 °C | 110-114 °C (lit.) | [3] |

| Boiling Point | 210.9 ± 7.0 °C at 760 mmHg | Not available | [3] |

| Density | 0.9 ± 0.1 g/cm³ | Not available | [3] |

| Flash Point | 91.7 ± 21.8 °C | Not applicable | [3] |

Stability and Decomposition

The stability of this compound is a critical consideration for its storage, handling, and application. The hydrazine moiety is susceptible to degradation, primarily through oxidation.

Thermal Stability

While specific thermal decomposition data for this compound is limited, hydrazine and its derivatives are known to be thermally sensitive.[5][6] Decomposition can be initiated by heat, and at lower temperatures, the primary decomposition products of hydrazine are often ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) gases are dominant.[6][7] Thermal decomposition of this compound hydrochloride can release irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

Oxidative Instability

This compound is sensitive to air and moisture, leading to oxidative degradation.[9] The lone pair of electrons on the nitrogen atoms makes the hydrazine group susceptible to attack by oxidizing agents.[10] This reactivity necessitates handling and storage under an inert atmosphere to maintain purity and prevent the formation of unwanted byproducts.[9][11] Visual indicators of degradation can include a color change to yellow or brown.[11]

Enhanced Stability of the Hydrochloride Salt

This compound is frequently supplied and used as its hydrochloride salt to improve its stability and shelf-life.[2][8] The salt form is less susceptible to aerial oxidation, making it a more reliable reagent for synthetic applications where high purity is crucial.[2] However, it is hygroscopic and should be protected from moisture.[8]

Caption: Factors contributing to the decomposition of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilic and reducing properties of the hydrazine functional group.

Nucleophilic Reactivity

The primary application of this compound in pharmaceutical synthesis is as a nucleophilic building block for constructing heterocyclic scaffolds.[12] It readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These intermediates can then be cyclized to generate valuable five- and six-membered nitrogen-containing heterocycles, such as pyrazoles and pyridazinones, which are core components of many biologically active molecules.[12]

Reducing Agent

This compound is known for its reactivity as a reducing agent in various chemical reactions.[1] This property is a common characteristic of hydrazine derivatives.

Incompatibilities

Due to its reactivity, this compound is incompatible with several classes of compounds. It should be kept away from:

-

Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[8][10]

-

Strong acids and bases: Can cause decomposition or unwanted side reactions.[8]

-

Sources of ignition: It is a combustible material.[13]

Sources

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:6498-34-6 | Chemsrc [chemsrc.com]

- 4. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Oxidizing Agents [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. aksci.com [aksci.com]

Spectroscopic data (NMR, IR, MS) of Cyclohexylhydrazine

An In-Depth Guide to the Spectroscopic Characterization of Cyclohexylhydrazine

Authored by a Senior Application Scientist

Introduction

This compound (C₆H₁₄N₂) is a valuable chemical intermediate whose utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular structure, comprising a cyclohexane ring bonded to a hydrazine moiety, offers a versatile platform for chemical modification. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process.

This guide provides an in-depth exploration of the expected spectroscopic data for this compound. While a comprehensive, publicly available dataset for this specific molecule is not consolidated in a single source, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum reveals the electronic environment of each proton, their relative numbers, and the connectivity between them through spin-spin coupling. The cyclohexane ring's protons are diastereotopic (axial and equatorial), leading to complex signal multiplicities, while the hydrazine protons provide a distinct signature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -NH-NH₂ | ~3.4 (broad) | Singlet (broad) | N/A | Protons on nitrogen undergo rapid exchange, leading to signal broadening and decoupling from adjacent protons. Chemical shift is concentration and solvent dependent. |

| CH-N | ~2.5 - 2.7 | Multiplet | Complex | This methine proton is deshielded by the adjacent electronegative nitrogen atom. It is coupled to four adjacent methylene protons. |

| CH₂ (axial) | ~1.1 - 1.3 | Multiplet | Complex | Axial protons are typically more shielded (upfield) compared to their equatorial counterparts in a cyclohexane ring. |

| CH₂ (equatorial) | ~1.6 - 1.9 | Multiplet | Complex | Equatorial protons experience less shielding and thus appear further downfield. |

Expertise & Causality: The differentiation between axial and equatorial protons is a key feature of cyclohexane systems. The chair conformation of the ring places these protons in distinct magnetic environments. The methine proton (CH-N) is the most downfield of the aliphatic signals due to the inductive effect of the attached nitrogen atom. The broadness of the N-H signal is a classic indicator of protons attached to a heteroatom, caused by fast chemical exchange and quadrupolar relaxation from the nitrogen atom.[1][2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width covering -1 to 10 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.[3]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C -N | ~60 - 65 | The carbon atom directly bonded to the nitrogen is significantly deshielded and appears furthest downfield. |

| C H₂ (C2, C6) | ~33 - 36 | These methylene carbons are adjacent to the methine carbon. |

| C H₂ (C3, C5) | ~25 - 28 | These carbons are beta to the substituent. |

| C H₂ (C4) | ~24 - 26 | This carbon is gamma to the substituent and is typically the most shielded (upfield). |

Trustworthiness & Logic: Due to the plane of symmetry that can pass through the C1-N and C4 bond in a rapidly flipping chair conformation, this compound is expected to show four distinct carbon signals.[4] The chemical shifts are predicted based on the known ranges for substituted cyclohexanes, where carbons closer to an electronegative substituent are shifted further downfield.[5][6] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to definitively distinguish between CH, CH₂, and CH₃ groups, validating these assignments.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3350 - 3250 | N-H Stretch | Medium, Broad | Characteristic of the primary amine (-NH₂) and secondary amine (-NH-) groups. Broadening is due to hydrogen bonding. |

| 2930 - 2850 | C-H Stretch (sp³) | Strong | Typical for C-H bonds in the cyclohexane ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine group (-NH₂). |

| 1470 - 1440 | C-H Bend (Scissoring) | Medium | Corresponds to the bending vibration of the -CH₂- groups in the ring. |

| 1150 - 1050 | C-N Stretch | Medium-Weak | Indicates the stretching vibration of the carbon-nitrogen single bond. |

Expertise & Causality: The most diagnostic peaks for this compound are the N-H stretching bands above 3250 cm⁻¹ and the strong sp³ C-H stretching bands just below 3000 cm⁻¹. The presence of two distinct N-H stretching peaks in this region can sometimes resolve the symmetric and asymmetric stretches of the -NH₂ group. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending and stretching vibrations unique to the molecule's overall structure.[7][8]

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation, which helps to piece together the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙). Its presence confirms the molecular weight. |

| 83 | [C₆H₁₁]⁺ | Loss of the hydrazine group (·N₂H₃). This cyclohexyl cation is a stable and likely fragment. |

| 85 | [C₅H₉N]⁺˙ | Loss of ·CH₂NH₂ via ring opening and rearrangement. |

| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ | Common fragment from cyclohexane ring cleavage or α-cleavage. |

| 43 | [C₃H₇]⁺ or [CH₃N₂]⁺ | Further fragmentation. |

| 31 | [N₂H₃]⁺ | Hydrazinyl cation. |

Authoritative Grounding & Fragmentation Logic: Upon electron impact, the molecular ion [C₆H₁₄N₂]⁺˙ will form at m/z 114. The most common fragmentation pathway for substituted cyclohexanes is the loss of the substituent, leading to a stable cyclohexyl cation [C₆H₁₁]⁺ at m/z 83.[9] Another key fragmentation for amines and hydrazines is alpha-cleavage, the breaking of a C-C bond adjacent to the C-N bond, which would also contribute to the fragmentation pattern.[10][11][12] The stability of the resulting cations and radicals dictates the relative abundance of the observed peaks.[13]

Visualization of Key Fragmentation Pathway

Caption: Primary fragmentation of the molecular ion.

Experimental Workflow: GC-MS Analysis

Caption: General workflow for GC-MS analysis.

References

-

Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600...). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (2003). Coupling constants (Hz) and chemical shifts (δ/ppm) for the major... [Table]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. Retrieved from [Link]

-

ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Organic Chemistry Data. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Hydrazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of doxorubicin (a) and hydrazine derivative of doxorubicin (b). Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Analysis spectral interpretation data [Table]. Retrieved from [Link]

-

PubMed. (2012). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Retrieved from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Cyclohexylamine [webbook.nist.gov]

- 8. Cyclohexane [webbook.nist.gov]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

- 13. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Physical Properties of Cyclohexylhydrazine and its Hydrochloride Salt

Introduction: The Foundational Importance of Physical Properties in Synthesis and Development

In the landscape of pharmaceutical and chemical research, a molecule's fundamental physical properties—such as its melting and boiling points—are not mere data points. They are critical parameters that dictate handling, purification, storage, and formulation strategies. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for efficient and safe laboratory practice. This guide provides a detailed examination of the melting and boiling points of cyclohexylhydrazine and its hydrochloride salt, two compounds of significant interest in organic synthesis. This compound, a versatile intermediate, serves as a crucial building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][2] Its physical state—liquid or solid at ambient temperature—and its volatility are key considerations for reaction setup and purification. The hydrochloride salt, often favored for its improved stability and handling characteristics, presents a different physical profile that influences its application in synthetic and medicinal chemistry.[3] This document will delve into the theoretical underpinnings of these properties, provide experimentally determined values, and outline detailed protocols for their accurate measurement, ensuring both scientific rigor and laboratory safety.

This compound: A Profile of its Physical State

This compound (CAS RN: 6498-34-6) is an organic compound that appears as a colorless to pale yellow liquid with a distinct amine-like odor.[1] Its utility as a reducing agent and a precursor in the synthesis of pharmaceuticals and agrochemicals makes understanding its physical behavior essential.[1]

Melting and Boiling Point Data

The physical state of a compound at a given temperature and pressure is a direct consequence of the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces and hydrogen bonding. The following table summarizes the key transition temperatures for this compound and its hydrochloride salt.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 6498-34-6 | C₆H₁₄N₂ | 114.19 | 46-50[4][5] | 210.9 (at 760 mmHg)[4] |

| This compound Hydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | 150.65 | 110-114[6][7] | Not Applicable (decomposes) |

The Influence of Pressure on Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Consequently, the boiling point is highly dependent on pressure. For compounds that may be thermally sensitive, distillation under reduced pressure is a common purification technique.[8][9] A general rule of thumb is that for every halving of the pressure, the boiling point of many liquids drops by approximately 10°C.[10] This relationship is crucial for safely handling and purifying compounds like this compound.

The Clausius-Clapeyron equation provides a more quantitative relationship between vapor pressure and temperature, allowing for the estimation of boiling points at different pressures.[11]

ln(P₁/P₂) = -ΔHvap/R × (1/T₁ − 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.

The Impact of Salt Formation: this compound Hydrochloride

The conversion of a free base, such as this compound, into its hydrochloride salt dramatically alters its physical properties. This compound hydrochloride (CAS RN: 24214-73-1) is a white to very pale yellow crystalline powder.[12]

Elevated Melting Point: The Role of Ionic Forces

The significantly higher melting point of the hydrochloride salt (110-114 °C) compared to the free base (46-50 °C) is a direct result of the introduction of strong electrostatic forces.[4][5][6][7] In the salt, the hydrazine moiety is protonated, forming a positively charged cyclohexylhydrazinium cation, which then forms a strong ionic bond with the chloride anion.[13] These ion-ion interactions are substantially stronger than the hydrogen bonding and van der Waals forces present in the free base.[14] Overcoming these strong electrostatic forces in the crystal lattice requires significantly more thermal energy, hence the higher melting point.[13][15] This principle is a cornerstone of drug development, where salt formation is often employed to convert liquids or low-melting solids into crystalline solids with improved handling and stability profiles.[3]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Given the hazardous nature of hydrazine derivatives, which can be corrosive and toxic, adherence to strict safety protocols is imperative.[16][17][18][19]

Safety Precautions for Handling this compound and its Salts

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[18][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For handling larger quantities or when there is a risk of splashing, a face shield is recommended.[16][18]

-

Spill and Waste Management: Have appropriate spill cleanup materials readily available. Dispose of all waste containing this compound or its salts according to institutional and local regulations.[16][20]

Protocol 1: Melting Point Determination using a Digital Melting Point Apparatus

This method is suitable for the crystalline this compound hydrochloride.

Causality of Experimental Choices:

-

Sample Preparation: A finely ground, dry powder ensures uniform heat transfer and a sharp melting point range. A sample height of 2-3 mm is optimal for clear observation without causing an artificially broad melting range.

-

Heating Rate: A rapid initial heating rate is used to quickly approach the expected melting point. A slower ramp rate (1-2 °C/minute) near the melting point is critical for accurately observing the onset and completion of melting.

Methodology:

-

Ensure the sample of this compound hydrochloride is dry and finely powdered.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point (around 90°C).

-

Set the heating rate to a medium rate (e.g., 5-10 °C/minute).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point range is reported as T1 - T2.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Conclusion

The melting and boiling points of this compound and its hydrochloride salt are fundamental physical constants that provide deep insights into their chemical nature and guide their practical application. The liquid nature of the free base at room temperature and its pressure-dependent boiling point necessitate careful handling and purification strategies, such as vacuum distillation. The conversion to the hydrochloride salt yields a stable, crystalline solid with a significantly higher melting point, a transformation driven by the introduction of strong ionic forces. This guide has provided a comprehensive overview of these properties, the theoretical principles that govern them, and detailed, safety-conscious protocols for their experimental determination. For researchers in organic synthesis and drug development, this knowledge is not merely academic but is essential for the safe and effective use of these valuable chemical intermediates.

References

- Unknown Source. (n.d.).

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 2, 2026, from [Link]

-

ChemSrc. (n.d.). This compound | CAS#:6498-34-6. Retrieved January 2, 2026, from [Link]

- Anusandhanvallari. (2025).

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2025). Boiling Water at Reduced Pressure. Retrieved January 2, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound Hydrochloride in Modern Organic Synthesis.

-

Queensland University of Technology. (n.d.). reduced pressure boiling. Retrieved January 2, 2026, from [Link]

- MedchemExpress. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Hydrazine Derivatives: The Case of this compound Hydrochloride.

-

MOLBASE. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Quora. (2020). Why do salts have high melting and boiling points?. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved January 2, 2026, from [Link]

-

MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 2, 2026, from [Link]

- TCI Chemicals. (2025).

-

J. A. Schlosser. (n.d.). Boiling Point Calculator. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Retrieved January 2, 2026, from [Link]

-

R Discovery. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved January 2, 2026, from [Link]

-

bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved January 2, 2026, from [Link]

- Defense Technical Information Center. (n.d.).

-

Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved January 2, 2026, from [Link]

-

Quora. (2017). Will the addition of salt affect the melting point and boiling point of water?. Retrieved January 2, 2026, from [Link]

-

Reddit. (2020). ELI5 Why does salt have a melting point 800c, but it dissolves in water so easily. Retrieved January 2, 2026, from [Link]

- ResearchGate. (n.d.).

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved January 2, 2026, from [Link]

- National Bureau of Standards. (n.d.). Vapor pressures and boiling points of sixty API-NBS hydrocarbons.

Sources

- 1. CAS 6498-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. calcasolutions.com [calcasolutions.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:6498-34-6 | Chemsrc [chemsrc.com]

- 5. CYCLOHEXYLHYDRAZINE6498-34-6,Purity95%_Hangzhou Hairui chemical co.,ltd [molbase.com]

- 6. echemi.com [echemi.com]

- 7. China this compound HYDROCHLORIDE 24214-73-1 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cms.qut.edu.au [cms.qut.edu.au]

- 10. nwsci.com [nwsci.com]

- 11. omnicalculator.com [omnicalculator.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. aksci.com [aksci.com]

- 17. This compound hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

Solubility of Cyclohexylhydrazine in common organic solvents

An In-depth Technical Guide to the Solubility of Cyclohexylhydrazine in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic chemistry. By examining its unique molecular structure, which contains both a nonpolar cyclohexyl moiety and a highly polar hydrazine functional group, we delineate the underlying principles that govern its behavior in various solvent systems. This document offers a theoretical framework based on intermolecular forces, a qualitative assessment of its expected solubility across a spectrum of common organic solvents, and a detailed, field-proven experimental protocol for determining solubility. The insights herein are intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing experimental outcomes.

Introduction: The Significance of this compound Solubility

This compound (CAS No. 6498-34-6) is a valuable building block in organic synthesis, notably in the creation of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its solubility, a critical parameter that dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies such as crystallization and chromatography. Understanding the solubility profile of this compound is not merely an academic exercise; it is a fundamental prerequisite for efficient process development and scalable chemical manufacturing. This guide bridges the gap between theoretical principles and practical application, providing the necessary tools to predict and verify the solubility of this versatile compound.

Physicochemical Profile of this compound

The solubility behavior of a compound is a direct manifestation of its molecular structure and resulting physicochemical properties. This compound possesses a dichotomous nature: a bulky, nonpolar aliphatic ring and a polar, hydrogen-bonding functional group.

-

Molecular Formula: C₆H₁₄N₂

-

Molecular Weight: 114.19 g/mol

-

Appearance: Solid with a melting point of 46-50 °C

-

Boiling Point: ~211 °C

-

Density: ~0.9 g/cm³

-

LogP (Octanol-Water Partition Coefficient): 1.01

The key to its solubility lies in the interplay between two distinct structural features:

-

The Cyclohexyl Ring (C₆H₁₁-): This saturated carbocyclic group is nonpolar and lipophilic. It interacts with solvents primarily through weak van der Waals forces (London dispersion forces). This moiety promotes solubility in nonpolar and weakly polar organic solvents.

-

The Hydrazine Group (-NHNH₂): This functional group is highly polar due to the electronegativity of the nitrogen atoms and the presence of N-H bonds. It can act as both a hydrogen bond donor (from the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the nitrogen atoms). This group drives solubility in polar protic and polar aprotic solvents.

This dual-character structure suggests that this compound will exhibit a broad solubility profile, a valuable attribute for a synthetic intermediate.

A Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[1] A solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in van der Waals interactions. The cyclohexyl ring of this compound will interact favorably with these solvents. However, the highly polar hydrazine group must be solvated, which these solvents do poorly. Therefore, solubility is expected to be moderate but may be limited.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments but lack O-H or N-H bonds for hydrogen bond donation. They can, however, act as hydrogen bond acceptors. They will effectively solvate the hydrazine group via dipole-dipole interactions and by accepting hydrogen bonds. The nonpolar ring is also readily accommodated. High solubility is predicted in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents engage in strong hydrogen bonding. They are excellent solvents for the hydrazine group, acting as both hydrogen bond donors and acceptors. While the nonpolar cyclohexyl group can disrupt the solvent's hydrogen-bonding network, the strong interactions with the hydrazine headgroup are expected to confer significant solubility, especially in alcohols.

The following diagram illustrates these fundamental interactions.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | van der Waals forces. The polar hydrazine group limits solubility. |

| Toluene, Benzene | Soluble | van der Waals forces. Aromatic π-system offers some interaction. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | Dipole-dipole interactions, hydrogen bond acceptance. |

| Tetrahydrofuran (THF) | Very Soluble | Dipole-dipole interactions, hydrogen bond acceptance. | |

| Acetonitrile (MeCN) | Soluble | Strong dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions, hydrogen bond acceptance. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Strong dipole-dipole interactions, hydrogen bond acceptance. | |

| Polar Protic | Methanol, Ethanol | Miscible/Very Soluble | Extensive hydrogen bonding with the hydrazine group. |

| Water | Soluble | Hydrogen bonding. Limited by the nonpolar cyclohexyl group. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Dipole-dipole interactions. |

| Chloroform | Soluble | Dipole-dipole interactions, weak H-bond donation to hydrazine. |

Experimental Protocol: Isothermal Shake-Flask Method

To validate the predicted solubility and establish quantitative values, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable, self-validating system for determining the solubility of a solid in a solvent.[1]

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas or High-Performance Liquid Chromatograph (GC/HPLC) with a calibrated method for this compound.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a stir plate set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. For some systems, 48-72 hours may be necessary.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess, undissolved solid to settle completely, leaving a clear, saturated supernatant.

-

-

Sampling:

-

Carefully draw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles.

-

-

Quantification:

-

Record the exact mass of the filtered supernatant collected.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

The workflow for this protocol is visualized below.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be exploited for recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. It is crucial to report solubility data at a specified temperature.

-

Impurities: The presence of impurities, particularly water, in either the this compound or the solvent can significantly alter solubility. Water can form hydrogen bonds and may either increase or decrease solubility depending on the primary solvent. Always use high-purity materials for accurate measurements.

Implications for Research and Development

A thorough understanding of this compound's solubility is directly applicable to several key areas:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields. The broad solubility of this compound offers flexibility, allowing solvent choice to be guided by other factors like reaction temperature or downstream processing.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Alcohols or mixed solvent systems involving a soluble solvent (like ethanol) and an anti-solvent (like hexane or water) are likely candidates for developing effective recrystallization protocols for this compound.

-

Chromatography: Selecting an appropriate mobile phase for chromatographic purification requires knowledge of the compound's solubility. The data herein can guide the choice of solvent systems for both normal-phase and reverse-phase chromatography.

-

Formulation: In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a primary concern. Understanding the solubility of the this compound core can inform strategies for developing soluble derivatives.

Conclusion

This compound presents a classic example of a molecule with dual structural characteristics, resulting in a broad and useful solubility profile. Its nonpolar cyclohexyl ring and polar, hydrogen-bonding hydrazine group allow it to dissolve in a wide array of common organic solvents, from moderately nonpolar aromatics like toluene to highly polar protic solvents like methanol. While high solubility is predicted in most polar aprotic and protic solvents, experimental verification using a robust protocol, such as the shake-flask method described, is strongly recommended for any process-critical application. By leveraging the theoretical principles and practical guidance provided in this document, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 2, 2026.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 2, 2026, from [Link]

-

Chemsrc. (2025). This compound | CAS#:6498-34-6. Retrieved January 2, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 2, 2026.

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. PubChem. Retrieved January 2, 2026, from [Link]

-

Université du Luxembourg. (2025). This compound (C6H14N2). PubChemLite. Retrieved January 2, 2026, from [Link]

- University of Sydney. (2023). Solubility of Organic Compounds. Retrieved January 2, 2026.

Sources

Unlocking the Potential of Cyclohexylhydrazine Derivatives: A Guide to Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract